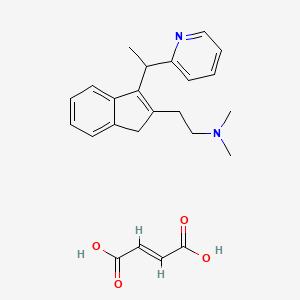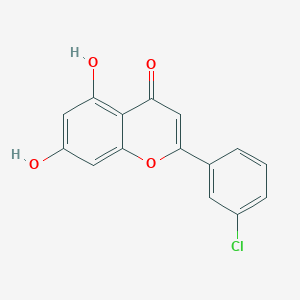
Fenistil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenistil, also known as dimetindene, is a first-generation selective histamine H1 antagonist. It is commonly used as an antihistamine and anticholinergic agent, both orally and topically, to treat allergic reactions, pruritus, and skin irritations. This compound is effective in relieving symptoms such as itching, swelling, and redness caused by allergic reactions .
准备方法
Synthetic Routes and Reaction Conditions
Fenistil is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 2-(1H-indol-3-yl)ethanamine with 2-bromo-1-phenylethanone to form an intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to produce the final product, dimetindene .
Industrial Production Methods
In industrial settings, this compound is produced using optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and solvents to facilitate the reactions. The final product is purified through crystallization and filtration techniques to obtain the desired pharmaceutical-grade compound .
化学反应分析
Types of Reactions
Fenistil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxides, while reduction can yield reduced forms of the compound .
科学研究应用
Fenistil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Applied in the treatment of allergic reactions, pruritus, and skin irritations. It is also studied for its potential use in treating other conditions such as chronic rhinitis and sinusitis.
Industry: Utilized in the formulation of pharmaceutical products, including oral drops, gels, and creams .
作用机制
Fenistil exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to temporary relief of symptoms such as itching, swelling, and redness. This compound also has anticholinergic properties, which contribute to its effectiveness in treating allergic reactions and pruritus .
相似化合物的比较
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but different chemical structure.
Chlorpheniramine: A first-generation antihistamine with similar therapeutic effects.
Cetirizine: A second-generation antihistamine with fewer sedative effects compared to Fenistil .
Uniqueness of this compound
This compound is unique in its combination of antihistamine and anticholinergic properties. It is effective in both oral and topical formulations, making it versatile for treating various allergic reactions and skin irritations. Additionally, this compound’s selective binding to histamine H1 receptors and minimal passage across the blood-brain barrier contribute to its effectiveness and safety profile .
属性
分子式 |
C24H28N2O4 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
SWECWXGUJQLXJF-WLHGVMLRSA-N |
手性 SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)

![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)
![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)









